5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one
Overview
Description
5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one is a chemical compound with the molecular formula C8H5Cl2NO and a molecular weight of 202.04 g/mol . This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the isoindolinone ring. It is a white to off-white powder with a melting point of 277-280°C .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as volume-regulated anion channels (vrac or vsoac) .
Mode of Action
It’s worth noting that compounds with similar structures have been found to act as blockers for certain channels, such as vrac .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in ion transport .
Result of Action
Similar compounds have been found to inhibit certain ion channels, which could potentially affect cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 5,6-dichloro-1H-isoindole with an oxidizing agent. One common method is the oxidation of 5,6-dichloro-1H-isoindole using hydrogen peroxide in the presence of a catalyst . The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product in good purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of more oxidized isoindolinone derivatives.
Reduction: Formation of 5,6-dichloro-2,3-dihydro-1H-isoindol-1-amine.
Substitution: Formation of various substituted isoindolinone derivatives.
Scientific Research Applications
5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one: Similar structure but with hydroxyl groups instead of chlorine atoms.
4,5-Dichlorophthalimide: Similar structure with chlorine atoms at different positions.
Uniqueness
5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 5 and 6 positions can enhance its stability and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5,6-dichloro-2,3-dihydroisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-6-1-4-3-11-8(12)5(4)2-7(6)10/h1-2H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFBLJXZQAZZKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)N1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554129 | |
Record name | 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110568-67-7 | |
Record name | 5,6-Dichloro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50554129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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